N-Methyl-3-bromofuran-2-carboxamide belongs to the furan carboxamide class, which exhibits potent activity against extensively drug-resistant (XDR) Gram-negative pathogens through targeted molecular interactions. The bromine atom at the C3 position enhances electrophilicity, facilitating covalent binding to bacterial enzymes, while the methyl group on the amide nitrogen optimizes lipophilicity for membrane penetration. Against carbapenem-resistant strains, this compound disrupts cell wall integrity by binding to penicillin-binding proteins (PBPs) with higher affinity than β-lactams, bypassing conventional resistance mechanisms [5] .
In NDM-1-producing A. baumannii, N-Methyl-3-bromofuran-2-carboxamide achieves a minimum inhibitory concentration (MIC) of 6.25 μg/mL and a minimum bactericidal concentration (MBC) of 12.5 μg/mL, outperforming meropenem (MIC >1024 μg/mL) [5]. The compound’s efficacy stems from its ability to chelate zinc ions in the New Delhi metallo-β-lactamase (NDM) active site, irreversibly inactivating the enzyme. Molecular dynamics simulations confirm stable binding (RMSD <2 Å) through hydrophobic interactions with Val73, Trp93, and Asn220 residues, preventing carbapenem hydrolysis [5] .
Against MDR E. cloacae, this furan derivative reduces antibiotic efflux by downregulating acrAB-tolC pump genes, as quantified via RT-PCR (4.2-fold decrease in expression) [4] [5]. Synergy studies with efflux pump inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) demonstrate 8-fold MIC reduction, confirming the role of resistance-nodulation-division (RND) family pumps in susceptibility. The bromofuran moiety specifically disrupts proton motive force-dependent efflux via competitive binding to the AcrB substrate-binding pocket [4] [10].
Standardized agar well diffusion protocols for N-Methyl-3-bromofuran-2-carboxamide require:
Under these conditions, the compound produces dose-dependent zones of inhibition against carbapenem-resistant Klebsiella pneumoniae (CRKP), increasing from 4 mm (10 mg) to 8 mm (50 mg). For MRSA, inhibition zones reach 11 mm at 50 mg, surpassing meropenem (4 mm) [5] [6].
Table 1: Bactericidal Activity Against WHO Critical Pathogens
Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | MBC/MIC Ratio | Classification |
---|---|---|---|---|
A. baumannii (NDM+) | 6.25 | 12.5 | 2.0 | Bactericidal |
E. cloacae (CREC) | 6.25 | 12.5 | 2.0 | Bactericidal |
K. pneumoniae (CRKP) | 6.25 | 12.5 | 2.0 | Bactericidal |
S. aureus (MRSA) | 12.5 | 25.0 | 2.0 | Bactericidal |
Data derived from broth microdilution assays per CLSI guidelines [5]
MBC/MIC ratios consistently at 2.0 classify the compound as bactericidal. Time-kill assays against CRAB show >3-log10 CFU/mL reduction within 12 hours at 2× MIC, confirming concentration-dependent killing [5] .
Table 2: Activity Comparison Across WHO Priority Pathogens
WHO Critical Pathogen | Inhibition Zone (mm) at 50 mg | MIC (μg/mL) | Resistance Mechanism Targeted |
---|---|---|---|
A. baumannii (carbapenem-resistant) | 18 ± 1 | 6.25 | NDM inactivation |
P. aeruginosa (carbapenem-resistant) | 6 ± 3* | 25.0* | Efflux pump suppression |
Enterobacteriaceae (CRE) | 10 ± 2 (CREC) | 6.25 | Porin permeation |
S. aureus (MRSA) | 11 ± 2 | 12.5 | PBP2a binding |
P. aeruginosa data requires further validation [5] [8]
N-Methyl-3-bromofuran-2-carboxamide demonstrates broad-spectrum activity against all three WHO "Critical" pathogens: carbapenem-resistant A. baumannii, P. aeruginosa, and Enterobacteriaceae. Its efficacy against CRAB (18 mm ZOI) is 4.5-fold higher than meropenem, while maintaining potency against CRE (MIC ≤6.25 μg/mL). Molecular docking reveals superior binding affinity (−9.2 kcal/mol) to OmpK36 porins in K. pneumoniae compared to imipenem (−6.8 kcal/mol), explaining enhanced penetration [5] [8].
CAS No.: 115268-43-4
CAS No.: 17869-27-1
CAS No.: 1326-83-6
CAS No.:
CAS No.: